

# Spectroscopic Characterization of Tert-butyl 4-methylenepiperidine-1-carboxylate: A Technical Guide

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## Compound of Interest

Compound Name: *Tert-butyl 4-methylenepiperidine-1-carboxylate*

Cat. No.: B068324

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of **Tert-butyl 4-methylenepiperidine-1-carboxylate** (CAS No. 159635-49-1). This compound, with the molecular formula  $C_{11}H_{19}NO_2$ , is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Accurate spectroscopic analysis is crucial for confirming its identity, purity, and structure.

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **Tert-butyl 4-methylenepiperidine-1-carboxylate**. This data is based on established principles of NMR, IR, and mass spectrometry.

Table 1: Predicted  $^1H$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.7	s	2H	=CH <sub>2</sub>
~3.4	t	4H	-N-CH <sub>2</sub> -
~2.2	t	4H	=C-CH <sub>2</sub> -
1.45	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm. Chemical shifts are predicted based on analogous structures and standard chemical shift tables.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~154.7	C=O (carbamate)
~147.0	=C
~109.0	=CH <sub>2</sub>
~79.5	-C(CH <sub>3</sub> ) <sub>3</sub>
~44.0	-N-CH <sub>2</sub> -
~35.0	=C-CH <sub>2</sub> -
~28.4	-C(CH <sub>3</sub> ) <sub>3</sub>

Solvent: CDCl<sub>3</sub>. Chemical shifts are predicted based on analogous structures and standard chemical shift tables.

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group
~2975	Strong	C-H stretch (alkane)
~1690	Strong	C=O stretch (carbamate)
~1650	Medium	C=C stretch (alkene)
~1420	Medium	C-N stretch
~1160	Strong	C-O stretch

Sample preparation: Neat liquid film on NaCl or KBr plates.

Table 4: Expected Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
197	Moderate	[M] <sup>+</sup> (Molecular Ion)
141	High	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
100	Moderate	[M - C <sub>4</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup>
57	Very High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)

Ionization method: Electron Ionization (EI).

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) chemical environments in the molecule, providing detailed structural information.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- A sample of **Tert-butyl 4-methylenepiperidine-1-carboxylate** (approximately 5-10 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) is accurately weighed.
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ), in a clean, dry NMR tube.
- A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for referencing the chemical shifts to 0.00 ppm.
- The NMR tube is capped and gently agitated to ensure complete dissolution of the sample.

#### Data Acquisition ( $^1\text{H}$ NMR):

- Pulse Program: A standard single-pulse experiment is typically used.
- Acquisition Time: 2-3 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.
- Spectral Width: A spectral width of approximately 12-16 ppm is set.

#### Data Acquisition ( $^{13}\text{C}$ NMR):

- Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Spectral Width: A spectral width of approximately 200-220 ppm is set.

#### Data Processing:

- The acquired Free Induction Decay (FID) is subjected to a Fourier transform.
- Phase correction is applied to obtain an absorption spectrum.
- Baseline correction is performed to ensure a flat baseline.
- The spectrum is referenced to the internal standard (TMS) or the residual solvent peak.
- Integration of the  $^1\text{H}$  NMR signals is performed to determine the relative number of protons.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

- Since **Tert-butyl 4-methylenepiperidine-1-carboxylate** is a liquid at room temperature, a thin film of the neat liquid is prepared.
- A drop of the sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin, uniform liquid film between the plates.
- The assembled plates are mounted in the sample holder of the FTIR spectrometer.

Data Acquisition:

- A background spectrum of the empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.
- The sample is placed in the spectrometer, and the sample spectrum is acquired.
- The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .
- Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

#### Data Analysis:

- The positions (wavenumber,  $\text{cm}^{-1}$ ) and relative intensities of the absorption bands are identified.
- These are then correlated with the characteristic vibrational frequencies of known functional groups to confirm the presence of the carbamate, alkene, and alkane moieties.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

#### Sample Introduction:

- For a volatile liquid like **Tert-butyl 4-methylenepiperidine-1-carboxylate**, a direct insertion probe or a gas chromatography (GC) inlet can be used.
- A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer.

#### Data Acquisition (Electron Ionization):

- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize, primarily forming a molecular ion ( $[\text{M}]^+$ ), which is a radical cation.
- The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic ions.
- The ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio ( $m/z$ ).

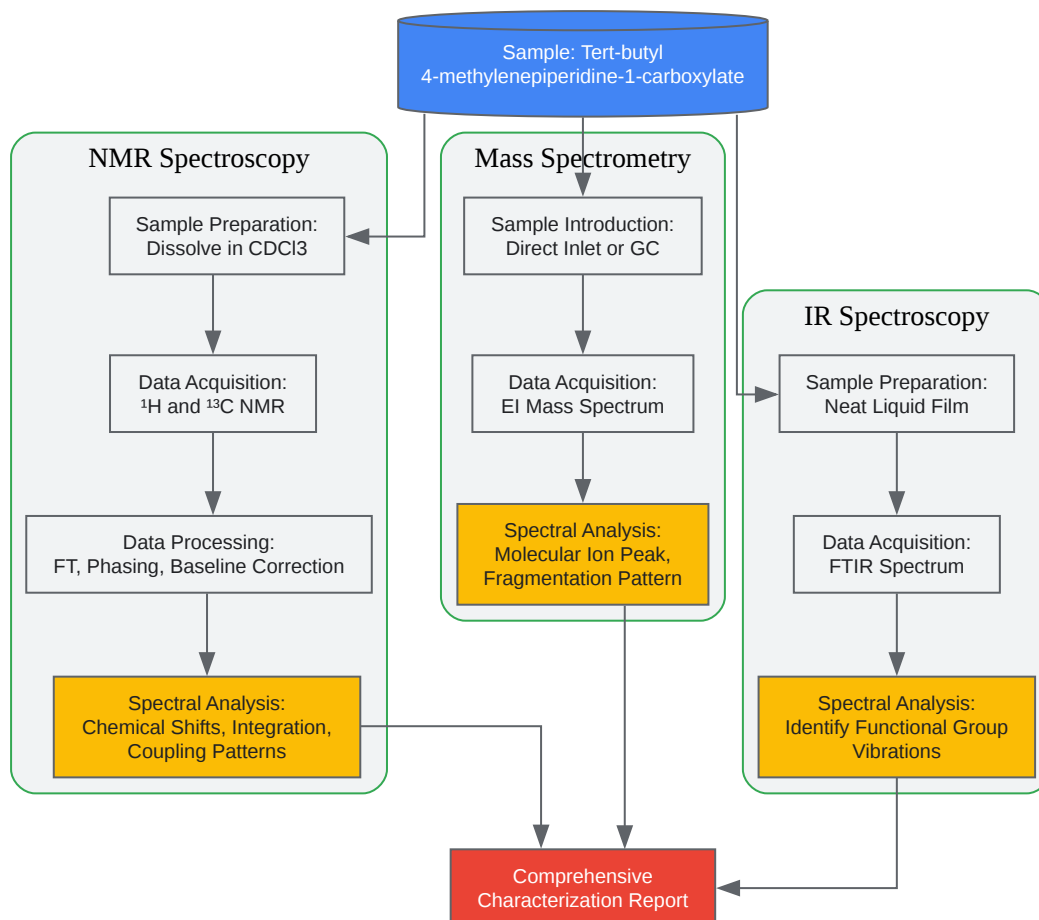
- A detector records the abundance of each ion.

#### Data Analysis:

- The mass spectrum is plotted as relative intensity versus  $m/z$ .
- The peak with the highest  $m/z$  value generally corresponds to the molecular ion ( $[M]^+$ ), which confirms the molecular weight of the compound.
- The fragmentation pattern provides a "fingerprint" of the molecule. The identification of key fragment ions, such as the loss of the tert-butyl group or parts of the piperidine ring, helps to confirm the structure.

## Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **Tert-butyl 4-methylenepiperidine-1-carboxylate**.



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#### Spectroscopic Characterization Workflow.

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